(R)-4-Bromo-2-hydroxybutanoic acid

Catalog No.
S13453731
CAS No.
M.F
C4H7BrO3
M. Wt
183.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Bromo-2-hydroxybutanoic acid

Product Name

(R)-4-Bromo-2-hydroxybutanoic acid

IUPAC Name

(2R)-4-bromo-2-hydroxybutanoic acid

Molecular Formula

C4H7BrO3

Molecular Weight

183.00 g/mol

InChI

InChI=1S/C4H7BrO3/c5-2-1-3(6)4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m1/s1

InChI Key

SUQUDHMFAADHEL-GSVOUGTGSA-N

Canonical SMILES

C(CBr)C(C(=O)O)O

Isomeric SMILES

C(CBr)[C@H](C(=O)O)O

(R)-4-Bromo-2-hydroxybutanoic acid is a chiral organic compound with the molecular formula C4H7BrO3C_4H_7BrO_3. It features a bromine atom at the fourth carbon and a hydroxyl group at the second carbon of a butanoic acid backbone. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties, which allow it to participate in various

  • Oxidation: The hydroxyl group can be oxidized to form 4-bromo-2-oxo-butanoic acid, which may further participate in additional reactions.
  • Reduction: It can be reduced to yield 4-bromo-2-hydroxybutyric acid or related compounds.
  • Substitution Reactions: The bromine or hydroxyl groups can be substituted by other functional groups, allowing for the synthesis of diverse derivatives.

These reactions are crucial for creating more complex molecules in synthetic organic chemistry.

(R)-4-Bromo-2-hydroxybutanoic acid has shown potential biological activity, particularly as an intermediate in the synthesis of various pharmaceuticals. It may interact with specific enzymes and proteins, influencing metabolic pathways. Its structural similarities to amino acids suggest that it could participate in biological processes similar to those of natural amino acids, potentially affecting cellular signaling and metabolic functions.

The synthesis of (R)-4-Bromo-2-hydroxybutanoic acid can be achieved through several methods:

  • Bromination of Butyric Acid: This method involves the direct bromination of butyric acid under controlled conditions to introduce the bromine atom at the appropriate position.
  • Chiral Synthesis: Asymmetric synthesis techniques can be employed to obtain the chiral form, often using chiral catalysts or starting materials that ensure the desired stereochemistry .
  • Reduction and Substitution Techniques: Following initial bromination, further reactions such as reduction or substitution can yield the target compound from simpler precursors.

(R)-4-Bromo-2-hydroxybutanoic acid serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development: It is used in synthesizing active pharmaceutical ingredients due to its ability to modify biological activity.
  • Chemical Research: The compound is utilized in studies exploring enzyme interactions and metabolic pathways.
  • Synthesis of Peptides: It has been reported as a precursor for synthesizing peptide-based compounds, enhancing its relevance in medicinal chemistry .

Research into the interactions of (R)-4-Bromo-2-hydroxybutanoic acid with biological molecules is ongoing. Preliminary studies suggest that it may modulate enzyme activities involved in amino acid metabolism, potentially influencing broader biochemical pathways. Understanding these interactions can lead to insights into its therapeutic applications and mechanisms of action.

Several compounds share structural characteristics with (R)-4-Bromo-2-hydroxybutanoic acid, including:

Compound NameStructureKey Features
4-Bromobutyric AcidC₄H₇BrO₂Similar bromine substitution; used as a solvent.
2-Hydroxybutyric AcidC₄H₈O₃Lacks bromine; important in metabolic studies.
4-Amino-2-hydroxybutanoic AcidC₄H₉NO₃Contains an amino group; involved in nitrogen metabolism.
4-Bromo-2-oxobutanoic AcidC₄H₇BrO₃Oxidized form; participates in further synthetic routes.

These compounds highlight the uniqueness of (R)-4-Bromo-2-hydroxybutanoic acid through its specific functional groups and stereochemistry, which are pivotal for its distinct reactivity and biological roles.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.95786 g/mol

Monoisotopic Mass

181.95786 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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